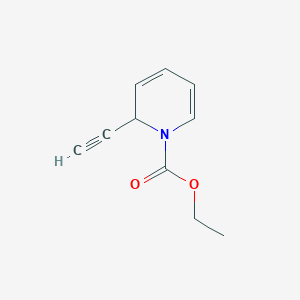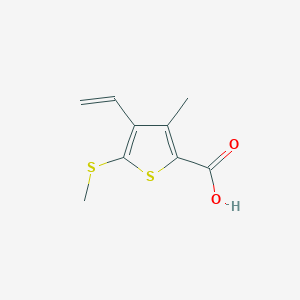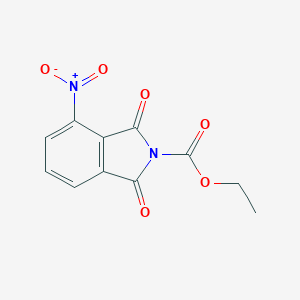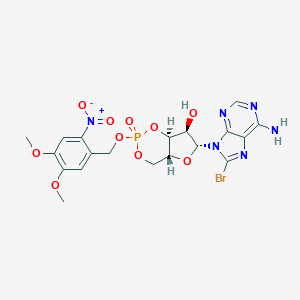
Caged 8-Br-camp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Caged 8-Br-camp is a chemical compound that has gained significant attention in the scientific community due to its ability to release cyclic adenosine monophosphate (cAMP) upon exposure to light. This unique characteristic has made it a valuable tool for studying the biochemical and physiological effects of cAMP in cells and tissues. In
Wirkmechanismus
Caged 8-Br-camp releases Caged 8-Br-camp upon exposure to light, which can activate downstream signaling pathways. This allows researchers to study the effects of Caged 8-Br-camp on cellular processes in a controlled manner.
Biochemische Und Physiologische Effekte
CAMP is a second messenger that plays a critical role in a variety of cellular processes, including metabolism, gene expression, and ion channel activity. By releasing Caged 8-Br-camp in a controlled manner, caged 8-Br-camp can be used to study the biochemical and physiological effects of Caged 8-Br-camp on these processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of caged 8-Br-camp is its ability to release Caged 8-Br-camp in a controlled manner, allowing researchers to study the effects of Caged 8-Br-camp on cellular processes with high temporal and spatial resolution. However, caged 8-Br-camp also has limitations, including the need for specialized equipment to deliver light and the potential for phototoxicity.
Zukünftige Richtungen
There are many future directions for the use of caged 8-Br-camp in scientific research. One potential application is in the study of circadian rhythms, as Caged 8-Br-camp has been shown to play a role in regulating the circadian clock. Additionally, caged 8-Br-camp could be used to study the effects of Caged 8-Br-camp on immune cell function and inflammation, as well as in the development of new therapies for diseases such as cancer and diabetes.
In conclusion, caged 8-Br-camp is a valuable tool for studying the biochemical and physiological effects of Caged 8-Br-camp in cells and tissues. Its ability to release Caged 8-Br-camp upon exposure to light allows for high temporal and spatial resolution, making it a valuable tool for scientific research. As research in this field continues to expand, caged 8-Br-camp is likely to play an increasingly important role in the study of cellular signaling pathways and the development of new therapies for a variety of diseases.
Synthesemethoden
The synthesis of caged 8-Br-camp involves the reaction of 8-Br-camp with a photolabile protecting group, such as nitrophenyl-ether or coumarin. The resulting compound can then be purified and stored until it is ready for use in experiments.
Wissenschaftliche Forschungsanwendungen
Caged 8-Br-camp has been used in a variety of scientific research applications, including the study of cellular signaling pathways, neuronal activity, and muscle contraction. It has also been used in optogenetics, a field that utilizes light to control cellular processes.
Eigenschaften
CAS-Nummer |
177592-87-9 |
|---|---|
Produktname |
Caged 8-Br-camp |
Molekularformel |
C19H20BrN6O10P |
Molekulargewicht |
603.3 g/mol |
IUPAC-Name |
(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-[(4,5-dimethoxy-2-nitrophenyl)methoxy]-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C19H20BrN6O10P/c1-31-10-3-8(9(26(28)29)4-11(10)32-2)5-33-37(30)34-6-12-15(36-37)14(27)18(35-12)25-17-13(24-19(25)20)16(21)22-7-23-17/h3-4,7,12,14-15,18,27H,5-6H2,1-2H3,(H2,21,22,23)/t12-,14-,15-,18-,37?/m1/s1 |
InChI-Schlüssel |
DNPINJJWFMWFRD-KUUOUUIGSA-N |
Isomerische SMILES |
COC1=C(C=C(C(=C1)COP2(=O)OC[C@@H]3[C@@H](O2)[C@H]([C@@H](O3)N4C5=NC=NC(=C5N=C4Br)N)O)[N+](=O)[O-])OC |
SMILES |
COC1=C(C=C(C(=C1)COP2(=O)OCC3C(O2)C(C(O3)N4C5=NC=NC(=C5N=C4Br)N)O)[N+](=O)[O-])OC |
Kanonische SMILES |
COC1=C(C=C(C(=C1)COP2(=O)OCC3C(O2)C(C(O3)N4C5=NC=NC(=C5N=C4Br)N)O)[N+](=O)[O-])OC |
Synonyme |
4,5-dimethoxy-2-nitrobenzyl-8-bromo-cAMP 4,5-dimethoxy-2-nitrobenzyl-8-bromo-cAMP, (R)-isomer caged 8-Br-cAMP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B67713.png)




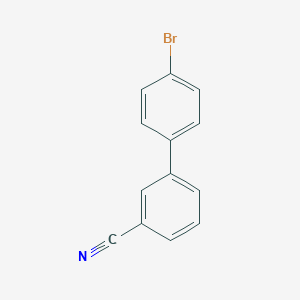

![3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B67735.png)
![(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B67736.png)
